1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid

Description

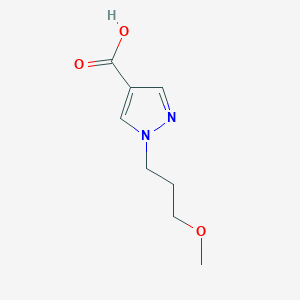

1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a methoxypropyl group and a carboxylic acid group

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxypropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-13-4-2-3-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJAJDJZGGZFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropylamine with ethyl 4-chloroacetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases, such as neurological disorders and metabolic diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an agonist or antagonist of certain receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(3-Methoxypropyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the pyrazole ring, which may result in different chemical and biological properties.

1-(3-Methoxypropyl)-1H-pyrazole-5-carboxylic acid: Another isomer with the carboxylic acid group at the 5-position, potentially leading to variations in reactivity and application.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets.

Biological Activity

1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₁N₃O₃

- CAS Number : 1184133-19-4

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carboxylic acids under controlled conditions. The methodology often includes the use of solvents like ethanol and catalysts such as acetic acid to facilitate the reaction, yielding the target compound with good purity and yield.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that derivatives with similar structures showed effective inhibition against Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Klebsiella pneumoniae | 12 |

| This compound | Candida albicans | 14 |

Anti-inflammatory Effects

In addition to antimicrobial properties, pyrazole derivatives have been explored for their anti-inflammatory effects. Research has shown that certain pyrazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The potential for this compound to modulate inflammatory pathways presents an avenue for therapeutic development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring significantly affect their potency and selectivity. For example, variations in alkyl chain length or the introduction of electronegative groups can enhance antimicrobial efficacy or reduce toxicity .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Longer alkyl chains | Increased lipophilicity |

| Electron-withdrawing groups | Enhanced antimicrobial activity |

| Substituted aromatic rings | Improved selectivity against pathogens |

Case Studies

A notable case study involved synthesizing a series of pyrazole derivatives, including this compound, which were screened for antifungal activity against a panel of phytopathogenic fungi. The study revealed that specific structural modifications led to compounds exhibiting higher antifungal activity than existing treatments .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation or substitution reactions. For pyrazole derivatives, a common approach is reacting hydrazine derivatives with β-ketoesters or diketones under acidic or basic conditions . Optimization includes varying temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalysts (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC ensures intermediate purity. For the 3-methoxypropyl substituent, alkylation of pyrazole precursors using 3-methoxypropyl halides in the presence of a base (e.g., K₂CO₃) is recommended .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity.

- Spectroscopy : Confirm structure via - and -NMR (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, carboxylic acid proton at δ 12–13 ppm) and FTIR (C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺) and fragmentation patterns.

Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?

- Methodological Answer :

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (dichloromethane). The methoxypropyl group enhances lipophilicity, requiring DMSO or ethanol for dissolution in biological assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Carboxylic acid derivatives are prone to decarboxylation at high temperatures; store at −20°C under inert atmosphere .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole N-alkylation be addressed?

- Methodological Answer : Regioselectivity in N-substitution is influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) predict favorable sites for alkylation. Experimentally, use bulky bases (e.g., DBU) to direct substitution to the less hindered nitrogen. For 1-(3-methoxypropyl)-derivatives, pre-coordination of the alkylating agent with crown ethers or phase-transfer catalysts improves yield .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across labs. For example, cytotoxicity discrepancies may arise from differences in MTT assay incubation periods .

- Metabolite Interference : Use LC-MS to identify degradation products or metabolites in biological matrices.

- Structural Confirmation : Re-synthesize batches and validate via X-ray crystallography to rule out polymorphic effects .

Q. How can computational modeling predict its interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonds between the carboxylic acid group and catalytic residues .

Q. What experimental designs mitigate side reactions during functionalization of the pyrazole core?

- Methodological Answer :

- Protection/Deprotection : Protect the carboxylic acid group as a methyl ester during alkylation to prevent side reactions. Deprotect later using LiOH/THF .

- Microwave Synthesis : Reduce reaction time (e.g., 30 minutes at 150°C vs. 24 hours conventionally), minimizing decomposition .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening. For example, methoxypropyl chain flexibility may cause splitting at room temperature but not at −40°C .

- 2D Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.

Q. What statistical approaches validate reproducibility in dose-response studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.